N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(17-12-7-8-12)10-11-3-5-13(6-4-11)18-16(20)14-2-1-9-21-14/h1-6,9,12H,7-8,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUCZUSTRRUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Reagents : EDC/HOBt (hydroxybenzotriazole) or DCC (dicyclohexylcarbodiimide).
Conditions :
-
Temperature: 0°C to room temperature.
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Duration: 12–48 hours.
Procedure :
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Thiophene-2-carboxylic acid (1 eq) is dissolved in DCM.
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EDC (1.2 eq) and DMAP (0.1 eq) are added under inert atmosphere.
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After 30 minutes, 4-[(cyclopropylcarbamoyl)methyl]aniline (1 eq) is introduced.
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The mixture is stirred until completion (monitored by TLC).
Mixed Anhydride Method
Reagents : Isobutyl chloroformate and N-methylmorpholine.
Conditions :
-
Advantage : Minimizes racemization, suitable for stereosensitive intermediates.
Purification and Characterization
Purification :
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Liquid-liquid extraction : The crude product is washed with HCl (1M) to remove unreacted aniline, followed by NaHCO₃ to eliminate acidic impurities.
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Column chromatography : Silica gel with DCM:ethyl acetate (1:1) achieves >95% purity.
Characterization :
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¹H NMR : Key signals include δ 7.8–7.6 (thiophene protons), δ 6.5–6.3 (aromatic protons), and δ 1.0–0.8 (cyclopropyl CH₂).
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HPLC : Purity >98% with a C18 column and acetonitrile/water gradient.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| EDC/DMAP | EDC, DMAP | DCM | 25 | 78 | 95 | |
| Mixed Anhydride | Isobutyl chloroformate | THF | -15 | 65 | 92 | |
| DCC/HOBt | DCC, HOBt | DMAc | 0→25 | 72 | 94 |
Key Findings :
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Low temperatures in the mixed anhydride method reduce side reactions but require longer reaction times.
Challenges and Optimization Strategies
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Solubility Issues : Thiophene derivatives exhibit limited solubility in non-polar solvents. Adding 10% DMF to DCM improves dissolution.
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Byproduct Formation : Excess EDC can form urea derivatives. Using 1.2 eq of EDC and quenching with acetic acid mitigates this.
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Scale-Up Considerations : Continuous flow systems enhance reproducibility for large-scale synthesis, reducing reaction times by 50% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 344.43 g/mol
- IUPAC Name : this compound
The presence of the cyclopropyl group and the thiophene moiety contributes to its unique pharmacological properties.
This compound exhibits its biological activity primarily through modulation of specific signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to interact with various molecular targets, including:
- Inhibition of Protein Kinases : The compound acts as an inhibitor of certain kinases that are pivotal in cancer cell signaling.
- Modulation of Inflammatory Pathways : It influences pathways related to inflammation, potentially reducing the severity of inflammatory responses.
Anticancer Properties
Research indicates that this compound displays significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 7.5 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of metastasis |
The compound's ability to induce apoptosis in cancer cells is attributed to its influence on mitochondrial pathways and caspase activation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. For instance, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine models of inflammation.
Case Studies
- Case Study on Cancer Treatment : A study conducted on mice with induced tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
- Inflammation Model Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in paw edema and inflammatory cell infiltration, suggesting its utility in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Cyclopropyl Group : Enhances lipophilicity and improves membrane permeability.
- Thiophene Ring : Contributes to the interaction with biological targets, enhancing potency.
Research into SAR has shown that modifications at various positions can lead to increased potency or selectivity for specific targets.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}thiophene-2-carboxamide has shown promise in several therapeutic areas:
1. Anticancer Activity
- Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Research indicates that modifications in the thiophene structure can enhance cytotoxicity against various cancer types .
2. Anti-inflammatory Properties
- The compound may also possess anti-inflammatory effects, potentially useful in treating conditions such as arthritis or other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
3. Neurological Applications
- There are indications that this compound could be beneficial in neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter activity .
Case Studies
- Anticancer Studies
- Anti-inflammatory Research
-
Neuropharmacological Studies
- Research on related compounds has suggested neuroprotective effects, paving the way for further exploration into this compound's role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}thiophene-2-carboxamide with structurally related thiophene carboxamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Key Findings:
Structural Diversity and Bioactivity :
- Cyprosulfamide () shares the cyclopropylcarbamoyl group but differs in the sulfonyl-methoxybenzamide backbone, highlighting its use as a herbicide safener. This contrasts with thiophene-2-carboxamide derivatives, which are often explored for antimicrobial or anticancer activities .
- N-(2-Nitrophenyl)Thiophene-2-Carboxamide () exhibits planar aromatic rings with dihedral angles of 8.5–13.5°, favoring π-π stacking and weak C–H···O/S interactions in crystal packing. Such structural rigidity may enhance stability but reduce solubility compared to the target compound .
Synthetic Efficiency: The imidazolidinone-substituted derivative () achieved an 82% yield, the highest among analogs, attributed to optimized carbamothioyl coupling conditions. In contrast, acryloyl-substituted derivatives () showed moderate yields (63–74%) due to steric hindrance from bulky aryl groups .
Physicochemical Properties: Melting points vary widely: Imidazolidinone derivatives (244–246°C) > Nitrophenyl analogs (124°C) > Acryloyl derivatives (~132°C). This reflects differences in molecular symmetry and intermolecular interactions . IR spectra consistently show C=O (1650–1680 cm⁻¹) and N–H (3320 cm⁻¹) stretches, confirming carboxamide functionality across analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}thiophene-2-carboxamide, and how can purity be maximized?
- Methodology :
- Use 2-thiophenecarbonyl chloride and a substituted aniline precursor in acetonitrile under reflux (1–2 hours) .
- Purify via recrystallization (methanol or acetonitrile) or reverse-phase HPLC for high-purity yields (>95%) .
- Key parameters: Equimolar reagent ratios, inert atmosphere, and solvent evaporation for crystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, cyclopropyl carbamoyl NH at δ 8.2–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (1650–1700 cm⁻¹) and NH vibrations (3200–3350 cm⁻¹) .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Melting Point Analysis : Report consistent m.p. ranges (e.g., 197–199°C) to assess purity .
Q. How can researchers ensure reproducibility in synthesis when scaling up from milligram to gram quantities?
- Methodology :
- Maintain strict stoichiometric control and solvent drying (e.g., anhydrous CH₂Cl₂ or acetonitrile) .
- Optimize reflux time and cooling rates to prevent byproducts.
- Validate purity at each scale using TLC and HPLC .
Advanced Research Questions
Q. How can structural discrepancies in NMR data between synthesized batches be resolved?
- Methodology :
- Compare experimental NMR with crystallographic data (e.g., dihedral angles between phenyl and thiophene rings) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-reference with analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify substituent effects .
Q. What strategies are effective for studying polymorphism, and how do crystalline forms impact bioactivity?
- Methodology :
- Prepare amorphous vs. crystalline forms via solvent evaporation or anti-solvent addition .
- Characterize using PXRD, DSC, and FTIR to distinguish polymorphs .
- Assess bioavailability differences via dissolution testing and in vitro assays (e.g., solubility in PBS) .
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?
- Methodology :
- Perform molecular docking (AutoDock, Schrödinger) using crystal structures of homologous targets (e.g., BTK inhibitors) .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .
- Optimize substituents (e.g., cyclopropyl carbamoyl) to enhance steric complementarity .
Q. What experimental approaches address contradictory bioactivity data in different assay systems?
- Methodology :
- Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
- Analyze metabolite stability (e.g., microsomal assays) to rule out degradation artifacts .
Data Analysis and Interpretation
Q. How should researchers interpret weak non-covalent interactions (e.g., C–H⋯O/S) in crystal packing?
- Methodology :
- Use Hirshfeld surface analysis to quantify interaction contributions .
- Compare with graph-set motifs (e.g., S(6) ring patterns) to identify supramolecular trends .
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Methodology :
- Apply multivariate regression (e.g., PLS or CoMFA) to correlate substituent properties (logP, steric bulk) with activity .
- Validate models using leave-one-out cross-validation and external test sets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
